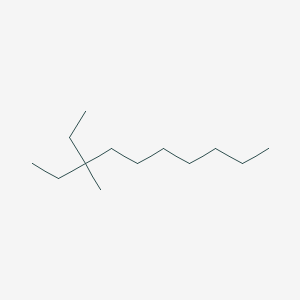

3-Ethyl-3-methyldecane

Description

Properties

CAS No. |

17312-66-2 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

3-ethyl-3-methyldecane |

InChI |

InChI=1S/C13H28/c1-5-8-9-10-11-12-13(4,6-2)7-3/h5-12H2,1-4H3 |

InChI Key |

XIVQUUGRQDHITC-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C)(CC)CC |

Canonical SMILES |

CCCCCCCC(C)(CC)CC |

Synonyms |

3-Ethyl-3-methyldecane |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations of 3 Ethyl 3 Methyldecane and Analogues

Alkylation Reactions in the Stereocontrolled Synthesis of Branched Alkanes

The creation of a specific, highly substituted alkane like 3-Ethyl-3-methyldecane necessitates precise control over carbon-carbon bond formation. Alkylation reactions, particularly those employing organometallic reagents, are fundamental to this endeavor. The construction of the C3 quaternary stereocenter is the key challenge, which can be addressed through the systematic addition of alkyl groups to a carbonyl precursor.

A cornerstone of this approach is the Grignard reaction, which facilitates the formation of carbon-carbon bonds at a carbonyl carbon. byjus.compressbooks.pub A plausible synthetic pathway to this compound involves the sequential addition of the required alkyl groups to a ketone. For instance, the synthesis can commence with a suitable ketone, such as 3-decanone, which is then reacted with a methyl Grignard reagent (methylmagnesium bromide) to form the tertiary alcohol, 3-ethyl-3-methyldecanol. pressbooks.pubplymouth.ac.uk The final, and often challenging, step is the deoxygenation of this tertiary alcohol to yield the target alkane. This can be accomplished through conversion of the alcohol to a good leaving group (e.g., a halide or tosylate) followed by reduction.

Table 1: Proposed Grignard-Based Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Heptanoyl chloride, Ethylmagnesium bromide | Diethyl ether | 3-Decanone | Acylation |

| 2 | 3-Decanone, Methylmagnesium bromide | 1. Diethyl ether, 2. H₃O⁺ (workup) | 3-Ethyl-3-methyldecanol | Nucleophilic Addition |

| 3 | 3-Ethyl-3-methyldecanol | Thionyl chloride (SOCl₂) | 3-Chloro-3-ethyl-3-methyldecane | Halogenation |

An alternative to Grignard reagents are organocuprates, also known as Gilman reagents. masterorganicchemistry.com These compounds, typically lithium dialkylcuprates (R₂CuLi), are softer nucleophiles than Grignard reagents and are particularly effective in conjugate (1,4) additions to α,β-unsaturated ketones. ucalgary.calibretexts.orgchemistrysteps.com For constructing complex alkanes, the Corey-House synthesis provides a powerful method, involving the reaction of a lithium dialkylcuprate with an alkyl halide. bibliotekanauki.pl This method is advantageous for creating unsymmetrical alkanes with high yields. bibliotekanauki.pl While direct stereocontrol at the quaternary center remains a significant challenge, the development of chiral ligands and auxiliaries for these alkylation reactions is an active area of research aimed at producing enantiomerically enriched branched alkanes. chinesechemsoc.orgnih.gov

Catalytic Approaches to Highly Branched Alkanes: Efficiency and Selectivity Considerations

While classical alkylation reactions offer precision, catalytic methods provide pathways for producing branched alkanes on a larger scale, often from readily available feedstocks like long-chain paraffins or biomass. nih.gov

Hydroisomerization is a major industrial process used to convert linear alkanes into branched isomers, thereby improving fuel properties. mdpi.com This process typically employs bifunctional catalysts that possess both metal sites (for hydrogenation/dehydrogenation) and acid sites (for skeletal rearrangement). mdpi.com Long-chain alkanes, such as n-tridecane, can be passed over these catalysts to induce skeletal rearrangements via carbocation intermediates, leading to a mixture of branched products. mdpi.com While this method is highly efficient for producing a general slate of isoalkanes, achieving high selectivity for a single, specific isomer like this compound is currently not feasible. The product distribution is governed by the thermodynamic stability of the various isomers and the specific properties of the catalyst used.

Table 2: Representative Catalysts for Alkane Hydroisomerization

| Catalyst System | Catalyst Type | Key Features | Reference(s) |

|---|---|---|---|

| Pt/SAPO-11 | Bifunctional | Platinum on a silicoaluminophosphate molecular sieve; promotes high isomer yields. | |

| Pt/ZSM-5 | Bifunctional | Platinum on a zeolite support; effective for cracking and isomerization. | researchgate.net |

| Pt-Pd/AlSBA-15–β | Bimetallic/Bifunctional | Bimetallic system on a hierarchical zeolite composite; enhances hydroisomerization efficiency. | researchgate.net |

In recent years, catalytic routes starting from renewable biomass have gained significant attention. nih.gov These methods often involve the conversion of platform molecules like furfural (B47365) (derived from hemicellulose) and ketones. nih.govresearchgate.net For example, a sequence of aldol (B89426) condensation followed by hydrodeoxygenation (HDO) can transform these simple starting materials into complex, highly branched alkanes suitable for use as fuels or lubricants. nih.govnih.gov This strategy opens a sustainable avenue for producing tailored alkanes. nih.gov

Strategic Derivatization and Rearrangement Pathways for Alkane Skeletal Construction

The construction of complex alkane skeletons can also be achieved by modifying simpler hydrocarbon chains through derivatization or by inducing skeletal rearrangements.

Strategic derivatization involves the selective introduction of a functional group onto an alkane backbone to facilitate further modification. A primary method for this is free-radical halogenation, which allows for the conversion of an unreactive C-H bond into a more versatile C-X (X = Cl, Br) bond. masterorganicchemistry.com Free-radical bromination is particularly useful as it selectively occurs at the most substituted carbon, typically a tertiary C-H bond, due to the stability of the resulting radical intermediate. masterorganicchemistry.com This functional handle can then be used in subsequent carbon-carbon bond-forming reactions.

Skeletal rearrangements offer another powerful tool. The hydroisomerization process discussed previously is fundamentally a series of catalytic rearrangements involving carbocation intermediates. mdpi.com Beyond this, classic organic reactions can be employed to construct specific carbon frameworks. For example, the Johnson-Claisen rearrangement can be used to create γ,δ-unsaturated esters with precise stereochemistry, which can then be converted to the desired alkane through reduction and other modifications. stackexchange.com Similarly, the acyloin condensation of esters can form α-hydroxyketones, which can be fully reduced to the corresponding alkane via methods like the Clemmensen or Wolff-Kishner reduction, providing a pathway to symmetrical or complex backbones. stackexchange.com

Emerging Synthetic Routes for Complex Branched Alkanes

The field of chemical synthesis is continually evolving, with new methods offering milder conditions, higher selectivity, and access to previously challenging molecular architectures.

Photoredox catalysis has emerged as a powerful strategy for alkane functionalization. rsc.org These methods often utilize light to generate highly reactive radical species under exceptionally mild conditions. Hydrogen Atom Transfer (HAT) is a key activation strategy, where a photocatalytically generated agent selectively abstracts a hydrogen atom from an alkane to form an alkyl radical. rsc.org This radical can then engage in a variety of bond-forming reactions. This approach allows for the functionalization of otherwise inert C-H bonds with a high degree of control. rsc.orgacs.org

Another novel approach is on-surface synthesis, where reactions are carried out on a metallic surface under ultra-high vacuum. This technique enables selective C-H activation and can be used to induce cascade dehydrogenation of n-alkanes to form conjugated polyenes. diva-portal.org While the goal is often to create unsaturated systems, the principles of controlled, surface-mediated C-H activation could pave the way for new methods of constructing complex saturated skeletons.

Finally, the conversion of biomass into high-value chemicals, including tailored branched alkanes, represents a significant and emerging frontier. nih.govnih.gov The development of multi-step, one-pot catalytic processes that convert biomass-derived platform molecules into specific fuel or lubricant components is a testament to the advancement of sustainable chemistry. researchgate.net These routes avoid the use of traditional fossil fuel feedstocks and offer a greener path to complex organic molecules.

Reactivity Profiles and Mechanistic Investigations of 3 Ethyl 3 Methyldecane

Oxidative Transformations of Branched Alkanes

The oxidation of alkanes is a process of significant industrial and environmental relevance. For a branched alkane like 3-ethyl-3-methyldecane, with its tertiary carbon center, the oxidative pathways are distinct from those of its linear counterparts.

Aerobic Oxidation Pathways and Intermediates

The aerobic oxidation of alkanes is a complex process that typically proceeds through free-radical chain reactions. researchgate.net The initiation involves the abstraction of a hydrogen atom from the alkane chain to form an alkyl radical (R•). In this compound, the tertiary C-H bond at the C3 position is weaker than the primary and secondary C-H bonds, making it the most probable site for initial hydrogen abstraction.

Once the alkyl radical is formed, it rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). copernicus.org This peroxy radical can then undergo several reactions, including abstracting a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. researchgate.net

Key oxidative pathways for alkanes include:

Terminal Oxidation : Occurs at the end of the carbon chain. researchgate.net

Subterminal Oxidation : Occurs at a carbon atom adjacent to the end. researchgate.net

Biterminal Oxidation : Involves oxidation at both ends of the chain. researchgate.net

For this compound, oxidation is expected to favor the tertiary carbon. The resulting intermediates, such as tertiary hydroperoxides, are key precursors to a variety of oxygenated products including alcohols, ketones, and carboxylic acids. mdpi.com The presence of alkyl branches can, however, decrease the potential for autoxidation reactions, which form low-volatility products. copernicus.org

Homogeneous and Heterogeneous Catalysis in Alkane Oxidation

Catalysis is essential for achieving selective oxidation of alkanes under milder conditions, preventing over-oxidation to carbon dioxide and water. researchgate.net Both homogeneous and heterogeneous catalysts are employed for this purpose.

Homogeneous catalysts , which are soluble in the reaction medium, often consist of metal complexes. tandfonline.comeolss.net These catalysts can exhibit high activity and selectivity because each catalytic entity can act as a single active site. eolss.net However, their separation from the products can be difficult and costly. jyotiacademicpress.net For the oxidation of branched alkanes, metal-organic frameworks (MOFs) containing copper centers have shown activity in the aerobic oxidation of substrates like cumene (B47948) and ethylbenzene, which share structural similarities with the substitution pattern of this compound. rsc.orgrti.org

Heterogeneous catalysts , typically solid materials like metal oxides or supported metals, are easily separated from the reaction mixture. eolss.netjyotiacademicpress.net Vanadium-based mixed metal oxides are prominent catalysts for the selective oxidation of light alkanes. mdpi.comnih.gov The reactions often follow a Mars-van Krevelen mechanism, where lattice oxygen from the catalyst oxidizes the alkane, and the resulting catalyst vacancy is replenished by gaseous oxygen. nih.gov For larger, branched alkanes, the shape-selectivity of catalysts like zeolites becomes important, influencing which parts of the molecule can interact with the active sites. jyotiacademicpress.net

| Catalyst Type | Phase | Advantages | Disadvantages | Relevant Findings |

| Metal Complexes | Homogeneous | High activity and selectivity, mild reaction conditions. eolss.net | Difficult to separate from products, potential for catalyst leaching. eolss.netjyotiacademicpress.net | Copper(II) complexes are effective for the oxidation of alkanes with tert-butyl hydroperoxide. tandfonline.com |

| Metal Oxides | Heterogeneous | Easy separation and reuse, thermal stability. eolss.net | Often require higher temperatures, can have lower selectivity due to surface site heterogeneity. eolss.netjyotiacademicpress.net | Vanadium-based oxides are key for partial alkane oxidation. nih.gov |

| Zeolites | Heterogeneous | Shape selectivity, tunable acidity. jyotiacademicpress.net | Can be prone to deactivation by coking. | Used for shape-selective oxidation of linear alkanes to specific products. jyotiacademicpress.net |

| Metal-Organic Frameworks (MOFs) | Heterogeneous | High surface area, tunable structure. rsc.org | Can have limited thermal and chemical stability. | Copper-based MOFs catalyze the aerobic oxidation of activated alkanes like cumene. rsc.orgrti.org |

Radical-Mediated Mechanisms in Alkane Oxidation

Alkane oxidation is fundamentally governed by radical chemistry. researchgate.net The process is typically initiated by the formation of an alkyl radical, often through hydrogen atom transfer (HAT) to an initiator species. rsc.org

The general mechanism proceeds as follows:

Initiation : An initiator (e.g., a radical species or light) abstracts a hydrogen atom from the alkane (R-H) to form an alkyl radical (R•). For this compound, abstraction at the C3 position is most favorable.

Propagation :

The alkyl radical (R•) reacts with O₂ to form a peroxy radical (RO₂•). researchgate.net

The peroxy radical abstracts an H atom from another alkane molecule (R-H) to form a hydroperoxide (ROOH) and a new alkyl radical (R•).

Branching/Termination : Hydroperoxides can decompose (often catalyzed by metal ions) into alkoxy (RO•) and hydroxyl (•OH) radicals, which are highly reactive and can initiate new reaction chains. researchgate.net Radicals can also combine to form non-radical products, terminating the chain reaction.

In the oxidation of cyclohexane (B81311) with H₂O₂-trifluoroacetic acid, both radical and non-radical pathways have been identified, with the radical chain mechanism dominating in the absence of O₂. acs.org The presence of oxygen can sometimes suppress certain radical pathways while enabling others. acs.org

Isomerization Dynamics of Decane (B31447) Derivatives

Isomerization is a key refinery process used to convert linear alkanes into branched isomers, which have higher octane (B31449) numbers and are more valuable as fuel components. The formation of compounds like this compound is a direct result of such processes.

Hydroisomerization Catalysis and Its Impact on Branched Alkane Yields

Hydroisomerization is performed using bifunctional catalysts that possess both metallic and acidic sites, typically a noble metal (like platinum) on an acidic support (like a zeolite). tandfonline.comliverpool.ac.uk The process is carried out in the presence of hydrogen to suppress cracking reactions and catalyst deactivation. tandfonline.com

The yield of specific branched isomers is highly dependent on the catalyst's properties and the reaction conditions.

Catalyst Acidity : The strength and density of acid sites influence the reaction rate and the balance between isomerization and cracking. researchgate.net

Pore Structure : The pore size and geometry of the zeolite support exert a shape-selective effect. For instance, 10-membered ring (10-MR) zeolites like ZSM-22 are known to favor the formation of monobranched isomers while suppressing the formation of bulkier, multibranched products. mdpi.com

Metal-Acid Balance : A proper balance between the dehydrogenating metal sites and the isomerizing acid sites is crucial for maximizing isomer yields. osti.gov An imbalance can lead to either insufficient olefin intermediates or excessive cracking.

Studies on n-decane hydroisomerization show that catalyst choice significantly impacts the product distribution. For example, mixing different zeolites (e.g., Y and ZSM-22) can create a synergistic effect, enhancing the total isomer yield compared to using a single catalyst. kuleuven.be

| Catalyst | Support Type | Key Feature | Impact on n-Decane Isomerization |

| Pt/H-Beta | 12-MR Zeolite | Large pores, strong acidity. | Produces a mixture of mono- and multi-branched isomers; prone to cracking at higher conversions. mdpi.com |

| Pt/H-ZSM-22 | 10-MR Zeolite | Medium, unidirectional pores. | High selectivity towards monobranched isomers due to shape-selective (pore mouth) catalysis. mdpi.comkuleuven.be |

| Pt/SAPO-11 | 10-MR Zeolite-like | Mild acidity. | High isomer selectivity, suppresses cracking reactions. researchgate.net |

| Pt/HY | 12-MR Zeolite | Strong acidity. | Isomerization and cracking are heavily influenced by the Pt-to-acid site ratio (nPt/nA). High ratios favor ideal bifunctional behavior and maximize isomer yields. osti.gov |

Mechanistic Insights into Alkane Isomerization Processes via Carbocation and Olefin Intermediates

The widely accepted mechanism for alkane hydroisomerization on bifunctional catalysts involves a series of steps: tandfonline.comliverpool.ac.uk

Dehydrogenation : A linear alkane (e.g., n-decane) adsorbs onto a metal site (e.g., Pt) and is dehydrogenated to form an olefin intermediate (e.g., a decene). researchgate.netntnu.no

Protonation : The olefin migrates to an acid site on the support, where it is protonated to form a carbenium ion (a trivalent carbocation). mdpi.com

Skeletal Rearrangement : The secondary carbenium ion undergoes skeletal isomerization to a more stable tertiary carbenium ion. This rearrangement is the key step that creates the branched structure and is believed to proceed through a protonated cyclopropane (B1198618) (PCP) intermediate. tandfonline.comresearchgate.net

Deprotonation : The branched carbenium ion loses a proton to become a branched olefin.

Hydrogenation : The branched olefin migrates back to a metal site and is hydrogenated to the final product, a branched alkane like this compound. researchgate.net

Undesired side reactions, primarily cracking, also occur via carbenium ion intermediates. tandfonline.com A longer residence time of the carbocation on the acid sites increases the probability of β-scission, where the C-C bond breaks, leading to smaller hydrocarbons. berkeley.edu Therefore, controlling catalyst properties and reaction conditions to favor isomerization over cracking is paramount for achieving high yields of desired branched products. tandfonline.comberkeley.edu

Influence of Catalyst Acidity and Pore Structure on Isomerization Selectivity

The hydroisomerization of long-chain alkanes is a critical process in the petroleum industry for improving the octane number of gasoline and the cold-flow properties of diesel and lubricating oils. This process typically employs bifunctional catalysts, which possess both metallic sites for hydrogenation/dehydrogenation and acidic sites for skeletal rearrangement. The selectivity towards desired isomers, particularly multi-branched structures, is heavily influenced by the catalyst's acidity and pore architecture.

For branched alkanes like this compound, isomerization reactions are governed by the properties of catalysts such as zeolites. Zeolites like SAPO-11, ZSM-22, and SSZ-32 are commonly used supports due to their shape-selective nature.

Catalyst Acidity: The strength and distribution of acid sites (Brønsted vs. Lewis) are paramount. Strong Brønsted acid sites are required to protonate the alkene intermediates (formed on the metal sites) into carbenium ions, which then undergo skeletal rearrangement. However, excessively strong acidity can promote undesirable side reactions like cracking. Research on n-hexadecane hydroisomerization using SSZ-32 zeolites demonstrated that increasing the ratio of weak to strong Brønsted acid sites (Bw/Bs) linearly increased the ratio of isomers to cracking products. This suggests that a tailored acidity profile is crucial for maximizing the yield of isomers.

Pore Structure: The pore size and topology of the zeolite support dictate which molecules can enter the active sites and which products can diffuse out. For the formation of multi-branched isomers from long-chain alkanes, hierarchical pore structures combining micropores and mesopores are advantageous. Micropores provide shape selectivity, while mesopores enhance the diffusion of bulky reactant molecules and branched products, mitigating secondary reactions like cracking that can occur when products are trapped within the catalyst.

For instance, in n-dodecane isomerization, hierarchical ZSM-22/MCM-41 catalysts showed higher selectivity towards multi-branched isomers compared to conventional Pt/ZSM-22. The mesoporous layers are believed to improve the secondary rearrangement of iso-intermediates and enhance the dispersion of platinum, which facilitates the rapid hydrogenation of multi-branched intermediates. Similarly, the formation of di-branched isomers during n-octane hydroisomerization is thought to occur at the pore mouth on the external surface of SAPO-11 grains.

Table 1: Influence of Catalyst Properties on Alkane Hydroisomerization Selectivity

| Catalyst System | Alkane Feed | Key Findings | Reference |

|---|---|---|---|

| Pt/hierarchical SSZ-32 | n-Hexadecane | The ratio of isomers to cracking products increased with a higher ratio of weak to strong Brønsted acid sites. | |

| Pt/ZSM-22/MCM-41 | n-Dodecane | Hierarchical micro/mesoporous structure enhanced selectivity for multi-branched isomers. | |

| Pt/SAPO-11 (from kaolin) | n-Octane | Hierarchical structure with more external Brønsted acid sites improved selectivity for di-branched isomers. | |

| Pt-Y-MCM-41 | n-Hexadecane | Microporous-mesoporous composite with a mesoporous shell structure led to higher isomer selectivity by facilitating rapid diffusion of products. |

C-H Bond Functionalization of Branched Alkanes

The direct functionalization of unactivated C-H bonds in alkanes represents a paradigm shift in synthetic chemistry, offering more atom-economical and efficient routes to valuable chemicals. Branched alkanes like this compound possess tertiary, secondary, and primary C-H bonds, presenting a significant challenge in achieving regioselectivity.

Transition Metal-Catalyzed C-H Activation: Pathways and Regioselectivity

Transition metal catalysts are at the forefront of C-H activation research. The mechanism of activation and the resulting regioselectivity depend on the metal, the ligand environment, and the substrate. Common pathways include oxidative addition, electrophilic activation, and σ-bond metathesis.

In the absence of directing groups, the inherent reactivity of C-H bonds often dictates the site of functionalization, typically following the order of bond strength: tertiary (3°) > secondary (2°) > primary (1°). For example, rhodium-catalyzed carbene insertion into 2-methylbutane shows high selectivity for the tertiary C-H bond. For this compound, this intrinsic reactivity would favor functionalization at the C3 position, which is a quaternary carbon with no C-H bonds, however, the adjacent C-H bonds would be highly reactive. The next most likely sites would be the tertiary C-H bonds if any were present, followed by the numerous secondary C-H bonds along the decane chain, and finally the primary methyl and ethyl groups.

Catalyst design can override this inherent reactivity. For instance, bulky catalysts can favor less sterically hindered primary C-H bonds. The development of directing groups that coordinate to the metal center can steer the catalyst to a specific C-H bond, providing a powerful strategy for controlling regioselectivity.

Stereoselective Functionalization Strategies for Unactivated C-H Bonds

A significant frontier in C-H functionalization is the development of stereoselective methods. This is particularly challenging for unactivated alkanes that lack functional groups to serve as stereochemical handles. Catalyst control has emerged as a powerful strategy.

Groundbreaking work has demonstrated that chiral dirhodium catalysts can achieve highly site-selective, diastereoselective, and enantioselective C-H functionalization of n-alkanes through carbene insertion. By modifying the chiral ligands on the dirhodium catalyst, it is possible to control which C-H bond reacts and in what three-dimensional orientation. For example, the catalyst Rh₂(S-DOSP)₄ favors functionalization at secondary and tertiary C-H bonds, while Rh₂(R-p-PhTPCP)₄ prefers primary C-H bonds. These catalyst-controlled reactions proceed in high yield and are compatible with various functional groups. Such strategies could theoretically be applied to prochiral C-H bonds in branched alkanes to create chiral centers with high enantioselectivity.

Scope and Limitations of Diverse C-H Functionalization Reactions (e.g., borylation, carbonylation, dehydrogenation)

Several types of C-H functionalization reactions have been developed for alkanes, each with its own scope and limitations.

Borylation: This reaction introduces a versatile boronic ester group and is one of the most developed C-H functionalization methods. Iridium-catalyzed systems are common, but they often require neat substrate and suffer from incomplete conversion of the diboron (B99234) reagent. The regioselectivity is typically governed by steric factors, favoring primary C-H bonds. Recently, copper-mediated C-H borylation has been shown to favor less sterically hindered secondary C-H bonds under mild, photoinduced conditions, offering a complementary regioselectivity. A key challenge remains the functionalization of more hindered secondary and tertiary sites.

Carbonylation: The introduction of a carbonyl group into an alkane is a highly valuable transformation. Palladium and ruthenium catalysts have been used for the carbonylation of C(sp³)-H bonds. These reactions can be challenging and may require harsh conditions or directing groups to achieve good yields and selectivity.

Dehydrogenation: This process converts alkanes into alkenes, which are important chemical feedstocks. Transition metal catalysts, often based on iridium or platinum, can facilitate this transformation. A major challenge is preventing over-oxidation or cracking of the desired alkene product.

Low-Temperature and High-Temperature Combustion Chemistry of Branched Alkanes

Identification of Novel Chain-Branching Pathways in Branched Alkane Combustion

The combustion of alkanes proceeds through a complex network of elementary reactions initiated by the abstraction of a hydrogen atom, followed by decomposition of the resulting alkyl radical. The structure of the fuel molecule dictates the subsequent reaction pathways. In branched alkanes like this compound, the presence of tertiary carbon atoms and varied C-C bond strengths introduces decomposition pathways that are distinct from those of linear alkanes.

Research comparing the combustion of n-octane and its branched isomer, 2-methylheptane (B165363), reveals significant differences in the product distribution. osti.gov The oxidation of n-octane primarily yields ethylene (B1197577) and other 1-alkenes, whereas the combustion of 2-methylheptane results in a higher concentration of propene and iso-alkenes, particularly iso-butene. osti.gov These differences arise from the preferred β-scission reactions of the fuel radicals formed. β-scission involves the breaking of a C-C bond that is one position away from the radical center, leading to the formation of a smaller alkene and a new, smaller alkyl radical.

Table 1: Potential Primary Decomposition Products from 3-ethyl-3-methyldecan-3-yl Radical via β-Scission This table illustrates the expected primary products from the decomposition of the tertiary radical of this compound, based on the principles of β-scission reactions.

| β-Scission Bond Cleavage | Alkene Product | Radical Product |

|---|---|---|

| C2 – C3 | Propene | Heptyl radical |

| C3 – C(ethyl) | Ethylene | 3-methyl-3-decyl radical |

| C3 – C(methyl) | - | - |

| C4 – C5 | Butene (from subsequent reactions) | Propyl radical |

Kinetic Modeling and Simulation of Branched Alkane Oxidation

Kinetic models are essential tools for simulating the complex chemical transformations that occur during combustion. These models consist of a large set of elementary reactions, their rate constants, and the thermochemical data for all involved species. scispace.com For a molecule like this compound, a detailed kinetic model would include several classes of reactions:

H-atom abstraction: Reactions where radicals (like OH, H, O, HO2) remove a hydrogen atom from the fuel molecule to form an alkyl radical. The rate of abstraction depends on the type of C-H bond (primary, secondary, or tertiary).

Alkyl radical decomposition: Primarily through β-scission, where the fuel radical breaks down into smaller molecules as described in the previous section. osti.gov

Alkyl radical isomerization: Intramolecular H-atom shifts that move the radical site to a different position on the carbon chain, opening up new decomposition pathways. osti.gov

Radical addition to O2: At lower temperatures, alkyl radicals can react with molecular oxygen to form peroxy radicals (RO2), which are central to low-temperature combustion and autoignition phenomena.

Developing such models requires accurate data, often obtained from both experiments and theoretical calculations. researchgate.net For instance, studies on isomers of butanol have shown that kinetic models must account for specific reaction pathways to accurately predict combustion behavior like laminar flame speeds. frontiersin.org In many practical applications, complex fuels like jet fuel are represented by simpler "surrogate" mixtures. These surrogates are formulated with a few key components to replicate the physical and chemical properties of the real fuel. osti.govresearchgate.net Branched alkanes such as 2-methyldecane (B42159) and 2,7-dimethyloctane (B85488) are often included in these surrogates to represent the iso-paraffin content of Fischer-Tropsch and other alternative jet fuels. osti.govresearchgate.net this compound, with its C13 structure, is a relevant compound for modeling the combustion of heavier fuels.

Table 2: C-H Bond Types in this compound and Relative Reactivity This table categorizes the hydrogen atoms in the molecule, which is a foundational step in developing a kinetic model. Tertiary C-H bonds are generally the most reactive towards abstraction.

| Bond Type | Carbon Atom Position(s) | Number of Hydrogens | Expected Relative Abstraction Rate |

|---|---|---|---|

| Primary | C1, C10, Methyl on C3, Methyl on ethyl group | 12 | Low |

| Secondary | C2, C4, C5, C6, C7, C8, C9, Methylene (B1212753) on ethyl group | 15 | Medium |

| Tertiary | C3 | 1 | High |

Thermochemical Stability of Branched Isomers and Its Mechanistic Implications in Combustion

The thermochemical stability of a fuel molecule is a fundamental property that influences its combustion characteristics. In general, for alkanes with the same molecular formula (isomers), branched structures are thermodynamically more stable than their linear counterparts. openochem.orgntu.edu.sgtandfonline.com This increased stability is reflected in their heats of combustion; more stable isomers release less energy when burned because they start from a lower potential energy state. ntu.edu.sgyoutube.com For example, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its linear isomer, n-octane. stackexchange.com

This principle implies that this compound (C13H28) is thermochemically more stable than its straight-chain isomer, n-tridecane. The reasons for this enhanced stability are complex and have been attributed to factors such as a more compact molecular structure and favorable electron correlation effects. openochem.orgresearchgate.net

Table 3: Comparison of Generalized Bond Dissociation Energies (BDEs) This table shows typical energy values required to break different types of C-H bonds. The lower BDE for tertiary C-H bonds makes them the most likely sites for initial radical attack.

| Bond Type | Example | Approximate BDE (kcal/mol) |

|---|---|---|

| Primary C-H | In Ethane | 101 |

| Secondary C-H | In Propane (B168953) | 99 |

| Tertiary C-H | In Isobutane | 96.5 |

Catalysis and Catalytic System Design for 3 Ethyl 3 Methyldecane Transformations

Development and Characterization of Heterogeneous Catalysts (e.g., Zeolites, Metal Oxides)

Heterogeneous catalysts are a cornerstone of industrial alkane processing due to their stability, ease of separation, and potential for regeneration. Zeolites and metal oxides are prominent classes of materials used for these transformations.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, which imparts shape selectivity to catalytic reactions. rsc.org For the transformation of branched alkanes like 3-ethyl-3-methyldecane, the pore size and topology of the zeolite are critical. rsc.org The mechanism of n-alkane isomerization over zeolites typically involves several steps: adsorption of the alkane onto the catalyst surface, protonation by Brønsted acid sites to form carbocation intermediates, rearrangement of these carbocations, and finally, desorption of the isomerized product. researchgate.net

The shape-selective nature of zeolites can influence the product distribution during the hydroisomerization of long-chain alkanes. rsc.org For instance, zeolites with one-dimensional (1D) channels of a specific size can preferentially allow the formation and diffusion of certain isomers while restricting others. rsc.org The match between the kinetic diameter of the branched isomers and the pore dimensions of the zeolite is a key factor in determining selectivity. rsc.org A study on n-dodecane hydroisomerization using a series of 1D zeolites (ZSM-22, ZSM-12, and MOR) demonstrated that an optimal channel dimension exists for maximizing the yield of multi-branched isomers. rsc.org

| Zeolite Catalyst | Pore Dimensions (Å) | Key Findings in n-Dodecane Hydroisomerization |

| ZSM-22 | 4.6 x 5.7 | Low selectivity to multi-branched isomers (~17%) due to steric constraints. rsc.org |

| ZSM-12 | 5.6 x 6.0 | High selectivity to multi-branched isomers (55%) at high conversion (90%). rsc.org |

| MOR | 6.5 x 7.0 | Less steric constraint leading to increased cracking reactions. rsc.org |

Metal Oxides are also widely employed as catalysts and supports for alkane conversions. researchgate.net Late-transition-metal oxides, in particular, have shown promise for activating C-H bonds in alkanes at lower temperatures. bohrium.comacs.org The mechanism often involves the formation of alkane σ-complexes on the oxide surface, which act as precursors to C-H bond cleavage. researchgate.netacs.org The structure of the metal oxide surface and its electronic properties are crucial in determining its activity. acs.org

Many partial oxidation reactions of alkanes over metal oxides follow the Mars-van Krevelen mechanism, where lattice oxygen from the catalyst is used to oxidize the alkane, and the resulting oxygen vacancies are replenished by gaseous O₂. acs.org Metal-doped refractory oxides are also being explored for upgrading light alkanes, where doping can create catalytically active oxygen vacancies that facilitate dehydrogenation. umn.edu

Advances in Homogeneous Catalytic Systems for Branched Alkane Conversions

Homogeneous catalysts, typically organometallic complexes, offer high activity and selectivity under mild reaction conditions for alkane functionalization. acs.org The activation of inert C-H bonds in alkanes by soluble transition metal complexes is a central challenge in this field. researchgate.net

Significant progress has been made in developing systems that can catalyze various transformations, including dehydrogenation, borylation, and carbonylation of alkanes. nih.govresearchgate.net These reactions often proceed through mechanisms like oxidative addition or σ-bond metathesis. rsc.org One of the major hurdles for industrial application is the difficulty in separating the catalyst from the products and the often-low stability of the catalyst under reaction conditions. nih.gov

Recent research has focused on the development of robust pincer-type ligand complexes that enhance catalyst stability and activity. acs.orgmdpi.com These systems have shown promise in the dehydrogenation of alkanes and the coupling of alkanes with alkenes. acs.org Another area of advancement is the use of flow chemistry, which can help overcome the challenges associated with the low solubility of gaseous alkanes in common organic solvents by intensifying gas-liquid mass transfer. semanticscholar.orgsemanticscholar.org

| Catalytic System Type | Reaction | Key Advancement |

| Iridium Pincer Complexes | Alkane Dehydrogenation | High thermal stability and activity for converting alkanes to olefins. acs.org |

| Rhodium Catalysts | Alkane Carbonylation | Direct conversion of alkanes to aldehydes and other oxygenates. |

| Photocatalysis (Decatungstate) | C-H Functionalization | Activation of C-H bonds under mild conditions using light. researchgate.net |

Synergistic Effects in Bifunctional Catalysts for Hydroconversion Processes

Hydroconversion processes, such as hydroisomerization and hydrocracking, are essential for producing high-quality fuels from heavier hydrocarbon feedstocks. These processes typically employ bifunctional catalysts that possess both a metallic function for hydrogenation/dehydrogenation and an acidic function for skeletal rearrangement. mdpi.com

The synergy between these two functions is critical for achieving high activity and selectivity. researchgate.net The "intimacy criterion" suggests that the proximity of the metal and acid sites plays a crucial role in the catalytic performance. A close proximity allows for the efficient transfer of reactive intermediates (olefins) formed on the metal sites to the acid sites for isomerization, and then back to the metal sites for hydrogenation to the final branched alkane product. mdpi.com

The balance between the metal and acid functions is paramount. mdpi.comresearchgate.net An imbalance can lead to undesirable side reactions. For example, if the acid function is too strong or too abundant relative to the metal function, it can lead to excessive cracking. Conversely, a weak acid function may result in low conversion. mdpi.com Research has shown that encapsulating platinum nanoparticles within a zeolite shell (Pt@ZSM-5) can lead to superior n-heptane conversion and isomer selectivity compared to conventional catalysts where Pt is on the external surface, highlighting the importance of the spatial organization of the active sites. researchgate.net

Recent strategies to enhance synergy include the atomic layer deposition (ALD) of a metal oxide coating over a metal/zeolite catalyst. This approach can prevent metal sintering at high temperatures and modulate the electronic properties of the metal, leading to improved olefin formation rates in n-butane cracking. rsc.org

Rational Catalyst Design Principles for Enhanced Reactivity and Selectivity in Alkane Chemistry

The development of highly active and selective catalysts for alkane transformations is increasingly guided by rational design principles, moving away from traditional trial-and-error approaches. acs.org This involves a deep understanding of reaction mechanisms and structure-activity relationships, often aided by computational modeling. acs.orgescholarship.org

A key principle is the tuning of the electronic and geometric structure of the active site to optimize the adsorption and activation of reactant molecules while facilitating the desorption of products. nih.gov For bifunctional catalysts, this includes controlling the balance and proximity of metal and acid sites. mdpi.com

Computational chemistry plays a vital role in modern catalyst design. acs.org Density Functional Theory (DFT) calculations, for example, can be used to predict adsorption energies, elucidate reaction pathways, and identify rate-determining steps. umn.eduescholarship.org This theoretical insight can guide the synthesis of new materials with desired properties. For instance, computational studies have helped in understanding how doping metal oxides can tune their Lewis acidity and propensity to form oxygen vacancies, thereby controlling their reactivity in alkane dehydrogenation. umn.edu

The "descriptor-based" approach is another powerful tool in rational catalyst design. escholarship.org This involves identifying a simple, calculable property (a descriptor) that correlates strongly with the catalytic activity or selectivity. This descriptor can then be used to screen large numbers of potential catalyst materials computationally, accelerating the discovery of new and improved catalysts. escholarship.orgrsc.org

| Design Principle | Application in Alkane Catalysis | Example |

| Active Site Isolation | Prevents side reactions and catalyst deactivation. | Highly dispersed chromium species in a zeolite framework for propane (B168953) dehydrogenation show greater reactivity than larger clusters. acs.org |

| Tuning Metal-Support Interactions | Modifies the electronic properties of the metal, influencing its catalytic behavior. | Coating Pt/HZSM-5 with TiO₂ or Al₂O₃ modulates the dehydrogenation-cracking pathway to improve olefin formation. rsc.org |

| Shape Selectivity | Controls product distribution based on molecular size and shape. | Using zeolites with specific pore sizes to maximize the production of multi-branched isomers in long-chain alkane hydroisomerization. rsc.org |

| Computational Screening | Accelerates the discovery of new catalysts by predicting their performance. | Using descriptors like hydrogen adsorption energy to predict C-H activation energy on various oxide surfaces. escholarship.org |

Computational and Theoretical Chemistry Studies of 3 Ethyl 3 Methyldecane

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the liquid-state dynamics and intermolecular forces of branched alkanes like 3-ethyl-3-methyldecane. aip.org These simulations model the movement of atoms and molecules over time, allowing for the examination of properties that are difficult to observe experimentally.

MD simulations can quantify the effect of this branching on transport properties such as diffusion. aip.org Studies on various branched alkanes have demonstrated that branching controls the temperature dependence of diffusion. aip.org Furthermore, these simulations, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR), provide a detailed picture of both global and local intramolecular dynamics. aip.orgaip.org

Research on long-chain branched alkanes has utilized MD simulations to analyze the influence of chain length and branching on properties like liquid density, viscosity, and surface tension across a range of temperatures. nih.govacs.org Different force fields, such as TraPPE, MARTINI, and L-OPLS, are employed and assessed for their performance in reproducing experimental data. nih.govacs.org For instance, a modified L-OPLS force field, which incorporates temperature dependence for Lennard-Jones potential energy parameters, has shown improved accuracy in representing the properties of long alkanes at high temperatures. acs.org

Table 1: Effect of Branching on Alkane Physical Properties

| Property | Effect of Branching | Rationale |

|---|---|---|

| Boiling Point | Decreases | More compact structure reduces surface area for van der Waals forces. vaia.comsaskoer.cascienceskool.co.uk |

| Melting Point | Generally Decreases | Disruption of regular packing in the solid state. vaia.com |

| Viscosity | Complex; can increase | Increased entanglement and resistance to flow. |

| Density | Generally Decreases | Less efficient molecular packing. vaia.com |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating the intricate details of reaction mechanisms involving alkanes, such as isomerization. The isomerization of n-alkanes into branched isomers is a critical industrial process, and understanding the underlying mechanisms at a quantum level is key to optimizing catalysts and reaction conditions. tandfonline.com

These calculations can determine the energies of reactants, products, and, most importantly, the transition states that connect them. This provides insight into the kinetic feasibility and activation barriers of proposed reaction steps. acs.org For branched alkanes like this compound, isomerization reactions often proceed through carbenium ion intermediates. tandfonline.com The formation and rearrangement of these charged species are central to the transformation of the carbon skeleton.

Theoretical studies have explored the relative stability of various alkane isomers. For instance, density functional theory (DFT) calculations have been used to dissect the isomerization of different alkanes, revealing that electrostatic potential can be a dominant factor in determining molecular stability. bohrium.com For larger branched alkanes, the choice of the functional and the inclusion of dispersion corrections are critical for obtaining accurate energy differences. acs.org

The study of transition states in reactions like cracking and isomerization reveals the influence of acid strength in catalysts. Stronger acids can lead to higher turnover rates by stabilizing the transition states. acs.org Computational analysis of these transition states helps in understanding how factors like confinement within catalyst pores affect selectivity between isomerization and undesired side reactions like β-scission. acs.orgpsu.edu

Table 2: Key Intermediates and Concepts in Alkane Isomerization

| Intermediate/Concept | Description | Relevance to this compound |

|---|---|---|

| Carbenium Ion | A positively charged carbon atom with three bonds. | A key intermediate in the skeletal rearrangement during isomerization reactions. tandfonline.com |

| Transition State | A high-energy configuration along the reaction coordinate. | Determines the activation energy and rate of a reaction step. acs.orgacs.org |

| Protolytic Cracking | C-C bond breaking initiated by protonation of the alkane. | A potential side reaction, especially on strong acid catalysts. tandfonline.com |

| Hydride Transfer | Transfer of a hydride ion (H⁻) between molecules. | A common step in the propagation of carbenium ion-mediated reactions. |

Density Functional Theory (DFT) Applications in C-H Activation and Catalytic Cycles

The activation of strong, non-polar C-H bonds in alkanes is a significant challenge in chemistry. Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of C-H activation and designing more efficient catalysts. rsc.orgelsevierpure.com For a molecule like this compound, with primary, secondary, and a quaternary carbon center, understanding the selectivity of C-H activation is crucial.

DFT calculations allow researchers to explore various catalytic cycles for alkane transformations. These studies often focus on transition metal complexes and solid acid catalysts. nih.govnih.govacs.org Several primary mechanisms for C-H activation have been scrutinized using DFT:

Oxidative Addition: The metal center inserts into the C-H bond, increasing its oxidation state.

σ-Bond Metathesis: A concerted process involving a four-centered transition state where the C-H bond is broken and a new bond with the metal is formed. nih.govnih.gov

Electrophilic Activation: An electropositive metal withdraws electron density from the C-H bond, making the hydrogen more acidic and susceptible to abstraction. acs.org

DFT studies have provided detailed insights into the electronic features of these processes, helping to elucidate the role of the catalyst's active sites and the factors that control reaction pathways. rsc.org For example, in the context of converting polyethylene (B3416737) (a long-chain alkane) into branched alkanes, DFT calculations have revealed the synergistic role of different acid sites on a catalyst in activating the polymer chain and steering the reaction towards isomerization over other cracking processes. researchgate.net Similarly, DFT has been used to study the metathesis of alkanes catalyzed by supported molybdenum alkylidene complexes, identifying the rate-determining stages of the catalytic cycle. acs.org

Predictive Modeling of Reactivity and Selectivity in Branched Alkane Transformations

Predictive modeling, often built upon data from quantum chemical calculations and experimental results, aims to forecast the reactivity and selectivity of chemical transformations. For branched alkanes, these models are valuable for screening catalysts and reaction conditions for processes like hydroisomerization and functionalization. acs.org

One area of application is in atmospheric chemistry, where models predict the formation of secondary organic aerosols (SOA) from the oxidation of hydrocarbons. copernicus.orgdntb.gov.uacopernicus.org Branched alkanes are significant components of urban emissions, and models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) have been extended to predict their SOA formation potential. copernicus.orgdntb.gov.ua These models account for how branching structure affects properties like vapor pressure and the propensity for autoxidation reactions. dntb.gov.ua

In the realm of catalysis, predictive models based on linear regression and machine learning are being developed to estimate the thermochemical properties of long-chain and branched alkanes. acs.org These predicted properties can then be used to compute reaction equilibrium distributions for processes like hydroisomerization in zeolites. Such models have shown that isomers with longer branches (e.g., butyl or pentyl) may have very low selectivity. acs.org

Furthermore, predictive models have been developed to understand site-selectivity in reactions like deprotometalation. researchgate.netresearchgate.net By calculating pKa values, these models can predict which C-H bond in a complex organic molecule is most likely to be broken, guiding the synthesis of functionalized alkanes. These models demonstrate that thermodynamic factors often play a strong role in determining regioselectivity. researchgate.net

Environmental Occurrence, Fate, and Biotransformation Pathways of Branched Alkanes

Microbial Degradation Mechanisms: Aerobic and Anaerobic Pathways

Microorganisms have evolved sophisticated mechanisms to utilize alkanes as sources of carbon and energy. The degradation of branched alkanes can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the pathways differ significantly.

Aerobic Degradation: Under aerobic conditions, the initial attack on an alkane molecule is catalyzed by oxygenase enzymes, which introduce molecular oxygen. frontiersin.org For branched alkanes, the primary mechanism is typically terminal or subterminal oxidation. nih.govresearchgate.net

Terminal Oxidation: A methyl group at the end of an alkyl chain is oxidized to a primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid, which can enter the β-oxidation pathway for further metabolism. researchgate.netnih.gov

Subterminal Oxidation: Oxidation can also occur at a methylene (B1212753) group adjacent to a terminal methyl group, forming a secondary alcohol. This is subsequently oxidized to a ketone. A Baeyer-Villiger monooxygenase may then convert the ketone into an ester, which is hydrolyzed to an alcohol and a fatty acid. researchgate.netifpenergiesnouvelles.fr

The presence of branching, such as in 3-Ethyl-3-methyldecane, generally slows down the rate of biodegradation compared to linear alkanes because the branches can sterically hinder enzyme access to the hydrocarbon chain. researchgate.netbohrium.com

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms employ different strategies to activate the stable C-H bonds of alkanes. These pathways are generally slower than aerobic degradation. nih.gov

Fumarate (B1241708) Addition: This is a well-documented mechanism where the alkane is added across the double bond of a fumarate molecule. nih.govcdnsciencepub.com This reaction is catalyzed by a glycyl-radical enzyme called alkylsuccinate synthase (ASS). cdnsciencepub.com The resulting alkylsuccinate is then further metabolized. This pathway has been observed in various anaerobic bacteria.

Carboxylation: Some anaerobic microbes can directly carboxylate alkanes, although this pathway is less common than fumarate addition. nih.gov

Multiple degradation pathways can occur simultaneously within mixed microbial communities in anaerobic environments. nih.gov

Enzymatic Systems Involved in Branched Alkane Biodegradation (e.g., Monooxygenases, Hydroxylases)

A diverse array of enzymes is responsible for initiating the degradation of branched alkanes. The type of enzyme utilized often depends on the chain length of the alkane and the specific microorganism. ethz.ch

Aerobic Enzymatic Systems:

Alkane Hydroxylases (AlkB): This family of integral-membrane non-heme iron monooxygenases is widespread in bacteria and plays a crucial role in the degradation of medium-chain alkanes (typically C5 to C16). frontiersin.orgresearchgate.netethz.ch These enzymes are known to oxidize both linear and branched alkanes. frontiersin.orgnih.gov The AlkB system of Pseudomonas putida GPo1, for instance, requires two other proteins, rubredoxin (AlkG) and rubredoxin reductase (AlkT), for electron transfer. frontiersin.org

Cytochrome P450 Monooxygenases (CYPs): These are heme-containing enzymes found in both bacteria and eukaryotes (like yeasts) that can hydroxylate a wide range of substrates, including branched alkanes. frontiersin.orgifpenergiesnouvelles.fr In some bacteria, such as Alcanivorax borkumensis, specific P450 enzymes are strongly induced by the presence of isoprenoid hydrocarbons, which are a type of branched alkane. nih.gov

Methane (B114726) Monooxygenases (MMOs): While primarily responsible for methane oxidation, soluble methane monooxygenases (sMMOs) from some bacteria have a broad substrate range and can co-metabolically degrade short-chain branched alkanes. ethz.ch

| Enzyme System | Organism Type | Typical Substrate Range | Cofactors/Components |

| Alkane Hydroxylase (AlkB) | Bacteria | C5-C16 alkanes (linear and branched) | Rubredoxin, Rubredoxin Reductase |

| Cytochrome P450 (CYP) | Bacteria, Yeasts | Medium-chain alkanes, isoprenoids | NADPH-cytochrome P450 reductase |

| Methane Monooxygenase (MMO) | Bacteria (Methanotrophs) | C1-C4 alkanes (can act on others) | MMOH, MMOB, MMOR |

Anaerobic Enzymatic Systems:

Alkylsuccinate Synthase (ASS): This is the key enzyme in the anaerobic fumarate addition pathway. It is a glycyl-radical enzyme that catalyzes the addition of the alkane to fumarate. cdnsciencepub.com

Environmental Factors Influencing the Kinetics and Regioselectivity of Biodegradation

The rate and efficiency of branched alkane biodegradation in the environment are controlled by a combination of physical, chemical, and biological factors. nih.gov

Temperature: Microbial metabolic activity is temperature-dependent. Low temperatures reduce enzyme activity and the bioavailability of alkanes, which may crystallize. mdpi.com Biodegradation has been observed over a wide temperature range, from 0°C to over 70°C, depending on the microbial community (psychrophiles to thermophiles). nih.govresearchgate.net

Nutrient Availability: The growth of hydrocarbon-degrading microbes requires essential nutrients like nitrogen and phosphorus. In marine environments, these nutrients are often limiting factors, and their addition (biostimulation) can significantly enhance degradation rates. enviro.wiki

Oxygen: Oxygen is a critical factor for aerobic degradation, serving as the primary electron acceptor. nih.gov In environments with low oxygen, such as waterlogged soils or deep aquifers, anaerobic degradation pathways become dominant.

pH: Most hydrocarbon-degrading microorganisms thrive under neutral pH conditions. Extreme pH levels can inhibit microbial growth and enzymatic activity. researchgate.net

Bioavailability: Branched alkanes are hydrophobic, meaning their low water solubility can limit their availability to microorganisms. researchgate.net Biosurfactants, which are produced by some microbes, can emulsify hydrocarbons, increasing their surface area and bioavailability. researchgate.net

Alkane Structure: The degree and position of branching significantly affect degradation rates. Highly branched alkanes are generally more resistant to microbial attack than linear or moderately branched ones. researchgate.netbohrium.com The quaternary carbon atom in this compound, for example, presents a significant steric hindrance to enzymatic action.

Mechanistic Understanding of Bioremediation Potentials for Branched Hydrocarbons

Bioremediation leverages the metabolic capabilities of microorganisms to clean up environments contaminated with hydrocarbons. mdpi.comnih.gov The understanding of the mechanisms behind branched alkane degradation is fundamental to developing effective bioremediation strategies. moneratec.com

Bioaugmentation and Biostimulation: These are two primary bioremediation approaches. openbiotechnologyjournal.com

Biostimulation involves modifying the environment to stimulate the activity of indigenous hydrocarbon-degrading microorganisms. This is often achieved by adding nutrients like nitrogen and phosphorus and ensuring adequate aeration. mdpi.com

Bioaugmentation is the introduction of specific, highly efficient hydrocarbon-degrading microbial strains or consortia to a contaminated site to supplement the native microbial population. moneratec.comopenbiotechnologyjournal.com This can be particularly useful for recalcitrant compounds like highly branched alkanes.

Metabolic Engineering: Advances in genetics and molecular biology offer the potential to engineer microorganisms with enhanced degradation capabilities. This could involve modifying existing enzymatic pathways to improve their efficiency or broaden their substrate range to target specific branched alkanes.

Consortia-Based Remediation: Often, the complete degradation of complex hydrocarbon mixtures, including branched alkanes, is achieved by the synergistic action of a microbial consortium. researchgate.net Different species may carry out different steps of the degradation pathway, leading to more complete mineralization of the contaminants.

The successful bioremediation of sites contaminated with branched hydrocarbons relies on a thorough understanding of the microbial ecology, the specific contaminants present, and the key environmental factors influencing the degradation process. nih.gov

Advanced Analytical Techniques for the Characterization and Reaction Monitoring of 3 Ethyl 3 Methyldecane

Spectroscopic Methodologies for Mechanistic Elucidation (e.g., Isotope Labeling, In Situ Spectroscopy)

Understanding the intricate pathways of chemical reactions involving 3-Ethyl-3-methyldecane relies heavily on advanced spectroscopic methods. These techniques provide insights into the dynamic changes in molecular structure and bonding that occur during a reaction.

Isotope Labeling: A powerful strategy for tracing the fate of atoms and bond arrangements through a reaction is stable isotope labeling. nih.gov In the context of this compound, specific carbon or hydrogen atoms can be replaced with their heavier isotopes (e.g., ¹³C or ²H). By using techniques like mass spectrometry or NMR spectroscopy, the labeled atoms can be tracked from the reactant to the final products. For instance, in a catalytic cracking or isomerization reaction, labeling the methyl or ethyl group at the C3 position could reveal the specific bond scission and rearrangement pathways that occur. This method provides unambiguous evidence for proposed reaction intermediates and mechanisms that would be difficult to obtain otherwise. nih.gov

In Situ Spectroscopy: This approach involves monitoring a chemical reaction as it happens, directly within the reaction vessel, without the need for sampling and quenching. This provides real-time data on the concentration of reactants, intermediates, and products. For reactions involving alkanes, in situ NMR and Infrared (IR) spectroscopy are particularly valuable. nih.gov In situ IR spectroscopy can track changes in the vibrational modes of functional groups. For example, the ratio of methylene (B1212753) (CH₂) to methyl (CH₃) groups, which can be monitored by their characteristic stretching frequencies, can provide information on the degree of branching or isomerization taking place. researchgate.net In situ NMR techniques, such as 2D DQF-COSY, can be employed to characterize mixtures of branched and linear alkanes even within complex environments like the pores of a catalyst, offering a window into the reactive species present under actual process conditions. nih.gov

Table 1: Spectroscopic Techniques for Mechanistic Studies

| Technique | Principle | Application to this compound | Research Findings |

| Isotope Labeling with Mass Spectrometry/NMR | Tracks the position of heavy isotopes (e.g., ¹³C, ²H) through a reaction. | Elucidating rearrangement pathways in isomerization or cracking by labeling specific positions on the carbon backbone. | Provides definitive evidence for specific bond-breaking and bond-forming events, confirming or refuting proposed mechanisms. nih.gov |

| In Situ Infrared (IR) Spectroscopy | Monitors changes in vibrational frequencies of chemical bonds in real-time. | Observing changes in the CH₂/CH₃ ratio to monitor branching or cracking reactions as they occur. | The ratio of methylene to methyl group absorbances is a key parameter for tracking structural changes in alkanes. researchgate.net |

| In Situ Nuclear Magnetic Resonance (NMR) | Provides real-time structural information on molecules in the reaction mixture. | Identifying and quantifying transient reaction intermediates and products in catalytic processes. | Advanced 2D NMR methods can characterize complex hydrocarbon mixtures directly in porous catalysts, overcoming signal broadening issues. nih.govacs.org |

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis and Product Identification

Reactions involving alkanes often result in complex mixtures of isomers and cracking products. The separation and identification of these components are critical for understanding reaction selectivity and yield. Gas chromatography (GC) and mass spectrometry (MS) are the cornerstone techniques for this type of analysis.

Gas Chromatography (GC): GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For hydrocarbon analysis, the primary separation mechanism is typically boiling point. researchgate.net In a mixture containing this compound and its isomers, GC can effectively separate them, as increased branching generally leads to a lower boiling point and thus a shorter retention time. researchgate.net For extremely complex product streams, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by using two different columns (e.g., one for boiling point separation and a second for polarity-based separation). researchgate.net

Mass Spectrometry (MS): Often coupled directly to a GC (GC-MS), mass spectrometry bombards molecules with electrons, causing them to ionize and break apart into characteristic fragments. The resulting mass spectrum is a plot of fragment mass-to-charge ratio (m/z) versus relative abundance, serving as a molecular fingerprint. For this compound (C₁₃H₂₈, molecular weight ≈ 184.36 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of C-C bonds. nih.gov The fragmentation pattern helps to deduce the structure of the original molecule. The high sensitivity of MS also allows for the detection and identification of minor products in a reaction mixture. nih.gov

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 184 | [C₁₃H₂₈]⁺ | C₁₃H₂₈ | Molecular Ion (M⁺) |

| 155 | [M - C₂H₅]⁺ | C₁₁H₂₃ | Loss of the ethyl group from C3 |

| 141 | [M - C₃H₇]⁺ | C₁₀H₂₁ | Loss of a propyl group |

| 127 | [M - C₄H₉]⁺ | C₉H₁₉ | Loss of a butyl group |

| 99 | [M - C₆H₁₃]⁺ | C₇H₁₅ | Loss of a hexyl group |

| 71 | [C₅H₁₁]⁺ | C₅H₁₁ | Pentyl cation |

| 57 | [C₄H₉]⁺ | C₄H₉ | Butyl cation (often a base peak in alkanes) |

| 43 | [C₃H₇]⁺ | C₃H₇ | Propyl cation (highly abundant) |

| 29 | [C₂H₅]⁺ | C₂H₅ | Ethyl cation |

Note: This table represents a prediction of common fragmentation patterns for a branched alkane and is for illustrative purposes. Actual spectra can be found in databases like the NIST Mass Spectrometry Data Center. nih.gov

Application of Advanced NMR Techniques in Elucidating Reaction Intermediates and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for detailed structural elucidation in solution. While basic ¹H and ¹³C NMR provide fundamental information, advanced techniques are required to tackle complex structures and stereochemical questions related to this compound. libretexts.org

The carbon atom at position 3 in this compound is a quaternary chiral center. Therefore, the molecule exists as a pair of enantiomers, (R)-3-Ethyl-3-methyldecane and (S)-3-Ethyl-3-methyldecane. Distinguishing between these enantiomers or determining the enantiomeric purity of a sample requires specific NMR methods, often involving chiral derivatizing agents or chiral solvating agents that induce separate signals for each enantiomer. wikipedia.org

NMR for Stereochemistry: To determine the relative stereochemistry in more complex molecules containing chiral centers like that in this compound, Nuclear Overhauser Effect (NOE) based experiments are used. wordpress.com Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect spatial proximity between nuclei. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), regardless of whether they are bonded. This information is critical for assigning the three-dimensional arrangement of atoms, especially in rigid or cyclic systems. wordpress.com While challenging for a flexible acyclic alkane, derivatives can be synthesized to create a more rigid structure, making NOE analysis more definitive. wordpress.com

Table 3: Advanced NMR Techniques for Structural and Stereochemical Analysis

| NMR Technique | Information Provided | Application to this compound and Related Reactions |

| ¹³C NMR / DEPT | Number and type (CH₃, CH₂, CH, C) of carbon atoms. | Confirms the presence of the quaternary carbon at C3 and distinguishes it from other carbons in the chain. youtube.com |

| DQF-COSY | H-H scalar coupling correlations with high resolution. | Discrimination and quantification of this compound from other isomers in a complex reaction product mixture. nih.govacs.org |

| HSQC / HMBC | Direct (HSQC) and long-range (HMBC) H-C correlations. | Unambiguously assigns proton signals to their attached carbons, confirming the full structure. |

| NOESY / ROESY | Through-space H-H correlations. | Used to determine relative stereochemistry by identifying protons that are close in 3D space. wordpress.com |

| Chiral Derivatizing/Solvating Agents | Induce separate, distinguishable signals for R and S enantiomers. | Quantification of enantiomeric excess (optical purity) in a sample of this compound. wikipedia.org |

Q & A

Q. What are the recommended synthetic routes for 3-Ethyl-3-methyldecane, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves branched alkane formation via alkylation or Grignard reactions. For example, a Corey-House reaction using 3-methyldecane and ethyl iodide could yield the target compound. Purification requires fractional distillation (boiling point ~250–270°C, estimated via molecular weight analogs ) followed by column chromatography with silica gel (60–120 mesh). Purity validation should employ gas chromatography-mass spectrometry (GC-MS) and ¹H/¹³C NMR to confirm structural integrity . Use anhydrous conditions and inert atmospheres to minimize side reactions.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in amber glass containers under nitrogen at 4°C to prevent oxidation or degradation. Safety protocols include using fume hoods for handling (due to potential volatility) and PPE (nitrile gloves, lab coats). Refer to analogous branched alkanes (e.g., 3-methyltetradecane ) for flammability precautions. Material Safety Data Sheets (MSDS) for similar compounds recommend grounding containers during transfer to avoid static discharge .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use ¹H NMR to identify methyl/ethyl branching (δ 0.8–1.5 ppm for CH₃/CH₂ groups) and ¹³C NMR for quaternary carbon confirmation (δ ~30–35 ppm). IR spectroscopy can detect C-H stretching (~2850–2960 cm⁻¹) and absence of functional groups. Cross-validate with high-resolution MS for molecular ion peaks (MW = 184.36 g/mol ). For advanced validation, compare with computational spectra (e.g., DFT simulations) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the physicochemical properties of this compound, and what are its limitations?

- Methodological Answer : Molecular dynamics simulations using software like GROMACS can estimate properties such as density, viscosity, and diffusion coefficients. Parameterize force fields (e.g., OPLS-AA) with experimental data from analogous alkanes. Limitations include inaccuracies in predicting phase behavior at extreme temperatures. Validate predictions with experimental measurements (e.g., differential scanning calorimetry for melting points) .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of combustion) for this compound?

- Methodological Answer : Replicate studies under controlled conditions (e.g., bomb calorimetry with <0.1% impurity thresholds). Compare results with computational thermochemistry (Gaussian software, CBS-QB3 method) to identify systematic errors. Publish raw datasets and calibration protocols to enhance reproducibility . Multi-lab collaborations reduce instrumentation bias .

Q. How can the environmental fate of this compound be assessed in biodegradation studies, and what metrics are critical?

- Methodological Answer : Conduct OECD 301F biodegradation tests using activated sludge inoculum. Monitor via GC-MS for parent compound degradation and metabolite identification (e.g., carboxylic acids). Measure half-life (t₁/₂) and BOD/COD ratios. Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. chemical degradation .

Data Analysis & Reporting Standards

Q. What statistical methods are appropriate for analyzing kinetic data in this compound reaction studies?

- Methodological Answer : Apply nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit rate constants for complex reactions. Use ANOVA for comparing catalytic efficiencies. Report confidence intervals (95%) and residuals to assess model fit. Open-source tools like R or Python’s SciPy ensure transparency .

Q. How should researchers address gaps in the existing literature on branched alkane isomerization mechanisms involving this compound?

- Methodological Answer : Design isotopic labeling experiments (e.g., ²H or ¹³C) to track carbon rearrangement pathways. Combine with in situ FTIR to detect intermediate species. Critically review foundational studies on smaller alkanes (e.g., 3-methylpentane ) to identify transferable mechanistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.